2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one
Description
2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one is a synthetic compound featuring a piperidine-pyrrolidine hybrid moiety linked to a chlorinated butanone backbone. The chlorine atom at the 2-position likely enhances electrophilicity, influencing reactivity and binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
2-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-2-12(14)13(17)16-9-5-11(6-10-16)15-7-3-4-8-15/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYGTBKXNYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one, also known by its CAS number 1311313-62-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.
- Molecular Formula : C₁₂H₁₉ClN₂O₂
- Molecular Weight : 258.74 g/mol
- CAS Number : 1311313-62-8
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant properties by enhancing serotonergic and noradrenergic neurotransmission. For instance, studies have shown that derivatives of piperidine can significantly increase the levels of serotonin in the brain, leading to improved mood and reduced anxiety symptoms.
Neuroprotective Properties
Neuroprotective effects have been observed in related compounds, suggesting that this compound may also provide neuroprotection. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to scavenge free radicals could contribute to its protective effects on neuronal cells.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. For example, similar compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases. The specific pathways through which this compound exerts these effects require further investigation.
Study 1: Antidepressant Activity
In a controlled study involving animal models, administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent effect on serotonin levels, supporting its potential use as an antidepressant agent.
Study 2: Neuroprotection in Ischemia Models
In vitro studies demonstrated that the compound could protect neuronal cells from ischemic damage. Cells treated with the compound showed reduced markers of oxidative stress and apoptosis compared to untreated controls, suggesting its potential for therapeutic use in stroke or traumatic brain injury scenarios.
Data Table: Summary of Biological Activities
Scientific Research Applications
Neuropharmacology
2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one has been investigated for its effects on the central nervous system (CNS). It is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures can exhibit properties that may be beneficial in treating neurodegenerative disorders and psychiatric conditions.
Case Study:
In a study examining the effects of piperidine derivatives on dopamine receptor activity, researchers found that modifications to the piperidine ring could enhance receptor affinity and selectivity. This suggests that this compound could be a candidate for further exploration in drug design aimed at CNS disorders .
Synthetic Methodologies
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Synthesis Example:
A notable synthetic route involves the reaction of 4-piperidone with chloroacetyl chloride under basic conditions, yielding this compound as a key intermediate. This method highlights its utility in creating complex molecules with potential biological activity .
a. Antidepressant Activity
Research has indicated that compounds similar to this compound may exhibit antidepressant effects by modulating serotonin levels in the brain. Animal studies have shown promising results, suggesting that this compound could be developed into a new class of antidepressants .
b. Analgesic Properties
Preliminary studies suggest that derivatives of this compound may possess analgesic properties, making them potential candidates for pain management therapies. The mechanism is thought to involve modulation of pain pathways through opioid receptor interactions .
Comparison with Similar Compounds
Structural Analogues from Piperidin-1-yl Butan-1-one Derivatives
Compounds sharing the piperidin-1-yl butan-1-one core (e.g., 2r–2u from ) exhibit variations in aryl substituents and hydroxyl groups. Key differences include:
Key Observations :
- The target compound lacks the hydroxydiphenylmethyl group present in 2r–2u , which may reduce steric hindrance and increase membrane permeability .
- The chloro substituent likely lowers the melting point compared to hydroxylated analogs (e.g., 2r at 191°C) due to reduced hydrogen bonding .
- IR spectra of 2r–2u show strong C=O stretches (~1680 cm⁻¹), a feature shared with the target compound.
Heterocyclic Derivatives with Pyrrolidin-1-yl Piperidin-1-yl Moieties
describes pyrido[1,2-a]pyrimidin-4-one derivatives with similar amine substituents:
- Example : 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
Comparison :
Arylpiperazine and Thiophene-Based Analogs
highlights compound 16 , 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one, which shares a ketone-piperidine scaffold but differs in substituents:
Indole-Carbaldehyde Derivatives ()
Compounds like 1-(2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde feature pyrrolidine groups but lack the butanone core.
- Pharmacokinetic Implications : The indole backbone may improve blood-brain barrier penetration, whereas the target compound’s ketone could enhance solubility in aqueous environments .
Preparation Methods
Preparation of Chlorinated Butanone Intermediate
The chlorinated butanone moiety can be synthesized or obtained commercially as 4-chloro-4-oxobutanoate or similar derivatives. One common approach involves the reaction of methyl 4-chloro-4-oxobutanoate with amines under controlled conditions.
- For example, a solution of triethylamine in dichloromethane is mixed with piperidine at room temperature.
- Methyl 4-chloro-4-oxobutanoate is then added in one portion while maintaining the reaction mixture under stirring at room temperature for several hours (typically 5 hours).
- The resulting precipitate is filtered off, and the filtrate is concentrated.
- The product is isolated by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents.
- This method yields the corresponding 4-oxo-4-(piperidin-1-yl)butanoate in high yields (around 90%) as a colorless liquid.
Coupling with Pyrrolidinyl-Substituted Piperidine
The key step to introduce the 4-(pyrrolidin-1-yl)piperidin-1-yl moiety involves nucleophilic substitution or amide bond formation:
- A solution of the chlorinated butanone intermediate is reacted with pyrrolidine and piperidine derivatives.
- Typical conditions include the use of a base such as N,N-diisopropylethylamine (DIPEA) to scavenge protons.
- The reaction is often conducted in a polar solvent such as n-butanol or dimethylformamide (DMF).
- Heating under microwave irradiation (e.g., 180 °C for 1 hour) or refluxing for several hours (up to 48 hours) facilitates the substitution reaction.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents like ethyl acetate.
- The organic layer is washed with brine, dried, and concentrated.
- The crude product is purified by high-performance liquid chromatography (HPLC) or column chromatography to afford the desired compound.
Alternative Methods and Catalytic Systems
- Some protocols utilize catalytic systems such as NaI, PIDA (phenyliodine diacetate), and NaN3 in ethyl acetate under inert atmosphere at 80 °C to promote amide bond formation or dehydrogenation steps.
- These catalytic methods improve yields and selectivity of the desired amide products.
- The reaction conditions are optimized by screening different catalysts and reaction atmospheres.
Comparative Data Table of Preparation Methods
| Step | Reagents & Conditions | Reaction Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Chlorinated butanone prep. | Methyl 4-chloro-4-oxobutanoate, piperidine, Et3N, DCM | 5 hours, r.t. | ~90 | Column chromatography | Colorless liquid product |
| Coupling with pyrrolidine | Pyrrolidine, DIPEA, n-butanol, microwave (180 °C) | 1 hour | 38-90 | HPLC or column chromatography | Microwave heating accelerates reaction |
| Catalytic amide formation | NaI, PIDA, NaN3, EA, Ar atmosphere, 80 °C | 12 hours | Variable | Concentration + chromatography | Catalyst screening enhances yield |
Research Findings and Notes
- The reaction of chlorinated butanone derivatives with pyrrolidine-substituted piperidine under microwave irradiation significantly reduces reaction time while maintaining good yields.
- Use of bases like DIPEA is crucial to neutralize acidic by-products and drive the reaction forward.
- Purification by HPLC is preferred for high purity, especially for pharmaceutical or research-grade compounds.
- Catalytic systems involving iodine and azide salts provide alternative pathways for amide bond formation with potential for improved selectivity.
- Reaction monitoring by TLC and NMR spectroscopy ensures completion and structural confirmation of intermediates and final products.
- The preparation methods are adaptable to various substituted analogs, demonstrating versatility in synthetic design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a chlorinated ketone precursor (e.g., 2-chlorobutan-1-one) with 4-(pyrrolidin-1-yl)piperidine under basic conditions (e.g., NaOH in dichloromethane) at reflux. Optimization involves adjusting stoichiometry, temperature (e.g., 40–60°C), and reaction time (6–8 hours) to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical .
- Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 70–80 |
| Base | NaOH | 1.2 equiv |
| Temperature | 50°C | 72 h |
Q. How is the structural identity of this compound confirmed in academic settings?
- Methodology : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm proton/carbon environments (e.g., δ 2.5–3.5 ppm for piperidine/pyrrolidine protons).
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., CHClNO: calc. 281.1421, observed 281.1418).
- Single-Crystal X-ray Diffraction : For unambiguous confirmation (as demonstrated for structurally similar piperidine derivatives in ).
Q. What are the stability and storage recommendations for this compound?
- Methodology : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the chloro-ketone moiety. Stability tests (HPLC purity >98% after 6 months) under these conditions are recommended. Avoid exposure to moisture and light .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved (e.g., unexpected peaks in NMR)?
- Methodology :
- Variable Temperature NMR : To identify dynamic rotational isomers (e.g., restricted rotation around the piperidine-pyrrolidine bond).
- 2D NMR (COSY, NOESY) : To assign overlapping signals and confirm spatial interactions.
- Computational Modeling (DFT) : Compare calculated chemical shifts with experimental data to validate assignments .
Q. What mechanistic insights explain the formation of byproducts during synthesis?
- Methodology :
- LC-MS Monitoring : Track intermediate formation (e.g., 4-amino-1-(pyrrolidin-1-yl)butan-1-one, a transient intermediate observed in analogous amine oxidations ).
- Kinetic Studies : Vary reaction parameters (e.g., O pressure in aerobic oxidations) to suppress side reactions.
- Isolation of Byproducts : Characterize via NMR/MS to identify pathways (e.g., over-oxidation or dimerization).
Q. How does the compound interact with biological targets (e.g., receptors or enzymes)?
- Methodology :
- Molecular Docking : Use X-ray structures of related targets (e.g., histamine H1 receptors) to predict binding modes.
- In Vitro Assays : Measure inhibition constants (K) using radioligand displacement (e.g., H-mepyramine for H1 receptors).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. fluoro) to assess pharmacophore contributions .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodology :
- HPLC-UV/FLD : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) with spiked impurity standards (e.g., haloperidol-related compounds ).
- LC-HRMS : Detect impurities at <0.1% levels (e.g., m/z 375.86 for 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives ).
- Forced Degradation Studies : Expose to heat/light/humidity to identify degradation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
